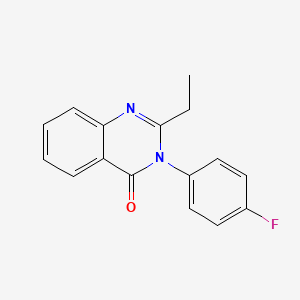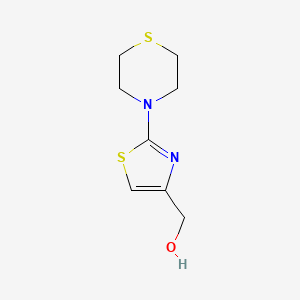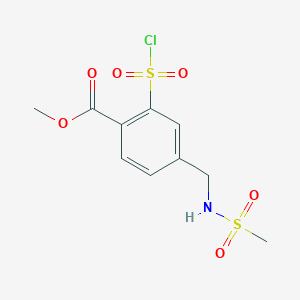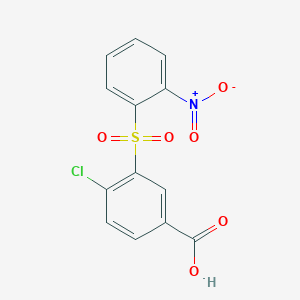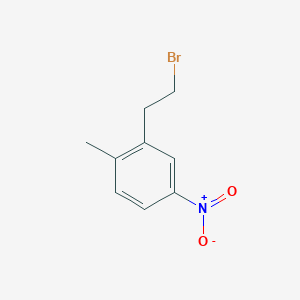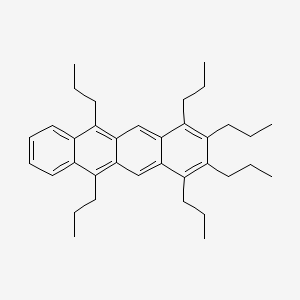![molecular formula C9H10N6O2 B8547095 ethyl 2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetate](/img/structure/B8547095.png)
ethyl 2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetate
概要
説明
Ethyl [5-(1H-tetrazol-1-yl)pyrazin-2-yl]acetate is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and agriculture
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetate typically involves the cyclization of 5-amino-1H-tetrazole, sodium azide, and triethyl orthoformate in glacial acetic acid . Another method involves the use of mixed zinc-magnesium bases for deprotonation, followed by cross-coupling and copper-catalyzed electrophilic amination reactions . These methods yield the compound with high efficiency and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as mentioned above, with optimization for higher yields and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
Ethyl [5-(1H-tetrazol-1-yl)pyrazin-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrazole derivatives, which can exhibit different biological and chemical properties.
科学的研究の応用
Ethyl [5-(1H-tetrazol-1-yl)pyrazin-2-yl]acetate has several applications in scientific research:
作用機序
The mechanism of action of ethyl 2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetate involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with various enzymes and receptors. This interaction can modulate biological activities such as enzyme inhibition and receptor activation .
類似化合物との比較
Similar Compounds
- Ethyl 1-{[2’-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-2-ethoxybenzimidazole-7-carboxylate
- Tetrazolium Compounds
Uniqueness
Ethyl [5-(1H-tetrazol-1-yl)pyrazin-2-yl]acetate is unique due to its specific structural configuration, which combines the tetrazole and pyrazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.
特性
分子式 |
C9H10N6O2 |
|---|---|
分子量 |
234.22 g/mol |
IUPAC名 |
ethyl 2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetate |
InChI |
InChI=1S/C9H10N6O2/c1-2-17-9(16)3-7-4-11-8(5-10-7)15-6-12-13-14-15/h4-6H,2-3H2,1H3 |
InChIキー |
BOOGFHGORASLSE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=CN=C(C=N1)N2C=NN=N2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

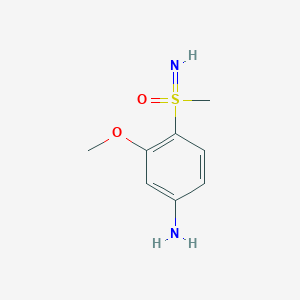


![4-[(3-Nitroquinolin-4-yl)amino]butan-1-ol](/img/structure/B8547037.png)
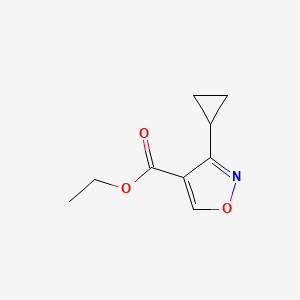
![3-[4-(4-Hydroxybutoxy)phenyl]prop-2-enoic acid](/img/structure/B8547059.png)
